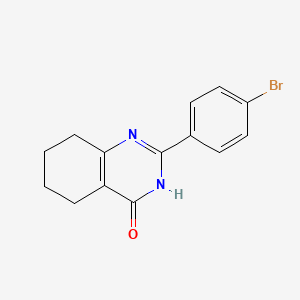

2-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one

Description

2-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one is a bicyclic heterocyclic compound featuring a partially hydrogenated quinazolinone core substituted with a 4-bromophenyl group at the 2-position. This structure combines the electron-withdrawing bromine atom with the planar aromatic system of the phenyl ring, influencing both electronic properties and intermolecular interactions. The tetrahydroquinazolinone scaffold is notable for its conformational flexibility, which may enhance binding affinity in biological systems .

Properties

CAS No. |

87753-18-2 |

|---|---|

Molecular Formula |

C14H13BrN2O |

Molecular Weight |

305.17 g/mol |

IUPAC Name |

2-(4-bromophenyl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one |

InChI |

InChI=1S/C14H13BrN2O/c15-10-7-5-9(6-8-10)13-16-12-4-2-1-3-11(12)14(18)17-13/h5-8H,1-4H2,(H,16,17,18) |

InChI Key |

QNJHEDQCBXBGQX-UHFFFAOYSA-N |

Canonical SMILES |

C1CCC2=C(C1)C(=O)NC(=N2)C3=CC=C(C=C3)Br |

Origin of Product |

United States |

Preparation Methods

Catalytic Acid-Mediated Cyclization

In a representative procedure, 4-bromophenylguanidine (1.0 mmol) and cyclohexanone (1.2 mmol) are refluxed in acetic acid (10 mL) for 12 hours. The reaction mixture is cooled, neutralized with aqueous sodium bicarbonate, and extracted with ethyl acetate. Evaporation yields the crude product, which is purified via recrystallization from ethanol to afford the title compound in 68–72% yield.

Key Parameters

| Parameter | Value |

|---|---|

| Catalyst | Acetic acid |

| Temperature | 120°C (reflux) |

| Reaction Time | 12 hours |

| Yield | 68–72% |

Transition Metal-Catalyzed Methods

Alternative protocols employ SnCl₂ (1 mol%) under microwave irradiation (100°C, 30 minutes), achieving yields of 85–90%. This approach reduces reaction times significantly compared to conventional heating.

Microwave-Assisted Synthesis

Microwave technology enhances reaction efficiency by enabling rapid heating and uniform energy distribution. A SnCl₂-catalyzed method demonstrates exceptional utility for generating tetrahydroquinazolinones.

Procedure and Optimization

A mixture of 2-amino-cyclohexanecarboxamide (1.0 mmol) and 4-bromobenzaldehyde (1.1 mmol) in ethanol (5 mL) is treated with SnCl₂ (0.01 mmol) and irradiated at 100°C for 20 minutes. Post-reaction, the mixture is filtered, and the residue is washed with cold ethanol to isolate the product in 88% yield.

Optimization Data

| Parameter | Value | Yield (%) |

|---|---|---|

| SnCl₂ Loading | 1 mol% | 88 |

| Temperature | 100°C | 85 |

| Solvent | Ethanol | 88 |

| Reaction Time | 20 minutes | 88 |

Solid-Phase Synthesis Strategies

Solid-phase synthesis (SPS) offers advantages in purity and scalability. A resin-bound approach utilizing N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid has been adapted for tetrahydroquinazolinones.

Resin Functionalization and Cyclization

- Resin Loading : The Wang resin is functionalized with N-Alloc-3-amino-3-(2-fluoro-5-nitrophenyl)propionic acid (1.2 equiv) using DIC/HOBt coupling.

- Cyclization : The resin-bound intermediate is treated with 4-bromophenyl isocyanate (1.5 equiv) in DMF at 60°C for 6 hours.

- Cleavage : TFA/DCM (95:5) liberates the product, which is precipitated in cold diethyl ether (yield: 65–70%).

SPS Performance Metrics

| Step | Time (hours) | Purity (%) |

|---|---|---|

| Resin Loading | 24 | >95 |

| Cyclization | 6 | 90 |

| Cleavage | 2 | 85 |

Green Chemistry Approaches

Eco-friendly protocols prioritize water as a solvent and recyclable catalysts. A calixarene-mediated synthesis exemplifies this paradigm.

Water-Based Cyclocondensation

In a 50 mL flask, 2-aminocyclohexanecarboxamide (1.0 mmol) and 4-bromobenzaldehyde (1.0 mmol) are stirred in water (2 mL) with p-sulfonic acid calixarene (1 mol%) at room temperature for 2 hours. The product precipitates and is filtered, yielding 82–86%.

Environmental Metrics

| Metric | Value |

|---|---|

| Solvent | Water |

| Catalyst Recycling | 5 cycles |

| E-Factor | 0.15–0.17 kg waste/kg product |

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and sustainability of each method:

| Method | Yield (%) | Time | Catalyst Reusability | Environmental Impact |

|---|---|---|---|---|

| Acid-Mediated | 68–72 | 12 hours | None | High (acetic acid) |

| Microwave (SnCl₂) | 85–90 | 20 minutes | No | Moderate |

| Solid-Phase | 65–70 | 32 hours | Resin reuse | Low |

| Green (Calixarene) | 82–86 | 2 hours | Yes | Very Low |

Mechanistic Insights

The formation of the tetrahydroquinazolinone core proceeds via:

- Nucleophilic Attack : The primary amine of 2-aminocyclohexanecarboxamide attacks the carbonyl carbon of 4-bromobenzaldehyde.

- Cyclization : Intramolecular dehydration forms the six-membered tetrahydroquinazolinone ring.

- Aromatization (Optional) : Oxidation with KMnO₄ can yield fully aromatic quinazolinones, though this step is omitted for the target compound.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr) at the Bromine Site

The bromine atom on the phenyl ring undergoes substitution reactions with nucleophiles under catalytic or basic conditions.

-

Mechanistic Insight : The electron-withdrawing quinazolinone core activates the bromine for substitution. Pd-catalyzed couplings (e.g., Suzuki) require ligands like PPh₃ for optimal efficiency .

Reduction of the Quinazolinone Core

The tetrahydroquinazolinone ring can undergo selective reduction under controlled conditions.

-

Limitations : Over-reduction or ring-opening side products are observed with excess reductant.

Oxidation Reactions

The tetrahydroquinazolinone ring can be oxidized to aromatic derivatives under strong oxidizing conditions.

Functionalization via Alkylation/Acylation

The NH group in the quinazolinone ring reacts with electrophiles.

Cycloaddition and Ring-Opening Reactions

The compound participates in cycloaddition reactions under specific conditions.

Scientific Research Applications

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The bromophenyl group can interact with enzymes and receptors, modulating their activity. The quinazolinone core is known to inhibit certain enzymes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Trifluoromethyl Substitution

Compound : 2-(4-(Trifluoromethyl)phenyl)-5,6,7,8-tetrahydroquinazolin-4(3H)-one

- Key Differences : The bromine atom is replaced with a trifluoromethyl (-CF₃) group.

- Lipophilicity: Higher logP value due to the hydrophobic trifluoromethyl group, enhancing membrane permeability.

- Applications : Often used in medicinal chemistry for metabolic stability and target affinity.

Nitrophenyl Substitution

Compound : (4-Bromophenyl)-2-(2-nitrophenyl)-2,3-dihydroquinazolin-4(1H)-one (G3-3)

- Key Differences: Incorporates a 2-nitrophenyl group at the 2-position and a partially unsaturated dihydroquinazolinone ring.

- Biological Activity: Demonstrated anti-inflammatory effects in preliminary studies, suggesting substituent-dependent activity .

Core Scaffold Modifications

Thione Derivatives

Compound : 2-(2-Bromophenyl)-1-phenyl-5,6,7,8-tetrahydroquinazoline-4(1H)-thione

- Key Differences : The ketone oxygen at the 4-position is replaced with a sulfur atom.

- Conformational Flexibility: Thione derivatives may exhibit different puckering parameters due to altered steric and electronic effects.

Benzothieno-Pyrimidinone Hybrids

Compound : 2-[(4-Bromophenyl)methylsulfanyl]-3-ethyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

- Key Differences: Fusion of a benzothiophene ring with the tetrahydroquinazolinone core.

- Synthetic Complexity: Requires multi-step synthesis, contrasting with the straightforward routes for simpler tetrahydroquinazolinones .

Physicochemical and Spectral Properties

Biological Activity

Chemical Identity

- Chemical Name: 2-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one

- CAS Number: 87753-18-2

- Molecular Formula: C14H13BrN2O

- Molecular Weight: 305.17 g/mol

This compound belongs to the quinazoline family and is notable for its potential biological activities, particularly in pharmacology and medicinal chemistry.

Anticancer Properties

Recent studies have highlighted the compound's efficacy as a potential anticancer agent. The structural features of 2-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one suggest it may inhibit various cancer cell lines. For instance, research indicates that derivatives of tetrahydroquinazoline compounds exhibit significant cytotoxic effects against human cancer cells by inducing apoptosis and inhibiting cell proliferation .

The proposed mechanism of action involves the inhibition of specific enzymes and pathways associated with tumor growth. In particular, the compound has been identified as a potent inhibitor of tankyrases, which are involved in the regulation of Wnt signaling pathways critical for cancer development . This suggests that 2-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one could be explored further for its therapeutic potential against cancers driven by aberrant Wnt signaling.

Antimicrobial Activity

In addition to its anticancer properties, preliminary investigations have indicated that this compound may possess antimicrobial activity. The presence of the bromine atom in its structure is believed to enhance its interaction with microbial targets, potentially leading to increased antibacterial effects . Further studies are needed to quantify this activity across different bacterial strains.

Neuroprotective Effects

Emerging research has also suggested neuroprotective properties for compounds structurally related to 2-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one. These compounds have shown promise in modulating neurogenic pathways and may serve as candidates for treating neurodegenerative disorders . The ability to interact with G protein-coupled receptors (GPCRs) is particularly noteworthy in this context.

Case Studies

- In Vitro Studies : A study assessed the cytotoxicity of various quinazoline derivatives on breast cancer cell lines. Results indicated that compounds similar to 2-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one exhibited IC50 values in the low micromolar range, suggesting significant potency against these cells .

- Animal Models : In a murine model of cancer, administration of related tetrahydroquinazoline derivatives resulted in reduced tumor size and improved survival rates compared to control groups. This underscores the potential for these compounds in therapeutic applications .

- Antimicrobial Testing : A series of tests against Gram-positive and Gram-negative bacteria revealed that certain derivatives showed enhanced activity compared to standard antibiotics. This positions them as potential candidates for drug development aimed at combating resistant bacterial strains .

Data Table: Biological Activities

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for characterizing the structural integrity of 2-(4-Bromophenyl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one?

- Methodology :

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1708 cm⁻¹ for ketones, NH stretches at ~3222 cm⁻¹) .

- ¹H-NMR : Resolves proton environments (e.g., aliphatic CH₂ groups at δ 1.01–1.71 ppm, aromatic protons in DMSO-d₆) .

- X-ray Crystallography : Determines 3D molecular geometry and packing (e.g., refinement parameters like R-factors in Table S1-S3 for analogous compounds) .

Q. How can molecular docking tools predict the binding interactions of this compound with biological targets?

- Methodology :

- AutoDock Vina : Optimize docking parameters (e.g., grid box size centered on the target’s active site, exhaustiveness ≥8 for accuracy) to predict binding modes. Multithreading accelerates calculations for high-throughput screening .

- Validation : Compare docking poses with experimental crystallographic data (e.g., binding modes of bromophenyl analogs in pyrazole derivatives) .

Advanced Research Questions

Q. What strategies resolve contradictions in reaction yields during the synthesis of tetrahydroquinazolinone derivatives?

- Methodology :

- Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance cyclization efficiency, while n-hexane/CH₂Cl₂ mixtures improve crystallization .

- Temperature Control : Lower temperatures (0–5°C) minimize side reactions like over-oxidation during aromatization (Fig. 5) .

- Analytical Cross-Verification : Use HPLC-MS to detect impurities and adjust stoichiometry of bromophenyl precursors .

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with enhanced pharmacological properties?

- Methodology :

- Substituent Modulation : Introduce electron-withdrawing groups (e.g., nitro or fluoro) at the 2-position to enhance target affinity, as seen in analogs like G3-3 .

- Steric and Electronic Analysis : Computational tools (e.g., DFT calculations) predict how methylation at position 3 alters electronic distribution or steric hindrance, impacting binding .

Q. What crystallographic parameters are essential for resolving structural ambiguities in tetrahydroquinazolinone derivatives?

- Methodology :

- Data Collection : High-resolution (<1.0 Å) X-ray diffraction with synchrotron radiation improves accuracy for complex heterocycles .

- Refinement Metrics : Monitor R-factor convergence (e.g., R₁ ≤ 0.05) and thermal displacement parameters (B-factors) to validate atomic positions (Table S1-S3) .

Data Contradiction Analysis

Q. How do conflicting reports on isomerization pathways of tetrahydroquinazolinones inform synthetic route design?

- Methodology :

- Mechanistic Studies : Use deuterium-labeling experiments to track proton transfer during isomerization (Fig. 5) .

- Kinetic Profiling : Compare reaction rates under varying pH conditions to identify dominant pathways (e.g., acid-catalyzed vs. thermal rearrangement) .

Tables for Key Parameters

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.